5-{[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl}-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-[[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c1-19(23,17-9-12-5-3-4-6-16(12)27-17)11-21-28(24,25)13-7-8-15(26-2)14(10-13)18(20)22/h3-10,21,23H,11H2,1-2H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVGHEVBWREYNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl}-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the reaction of 2-bromobenzothiophene with a suitable Grignard reagent to introduce the hydroxypropyl group. This intermediate is then reacted with sulfamoyl chloride under basic conditions to form the sulfamoyl linkage. Finally, the methoxybenzamide moiety is introduced through a coupling reaction with 2-methoxybenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis platforms can also enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
5-{[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone.
Reduction: The sulfamoyl group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-{[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl}-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-{[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. The hydroxypropyl group enhances the compound’s solubility and bioavailability, while the sulfamoyl linkage can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Key Differences :
- The hydroxypropylsulfamoyl group may enhance aqueous solubility relative to ethyl ester derivatives like Ethyl 2-methoxy-5-sulfamoylbenzoate .
Functional Analogues in β1-Adrenoceptor Antagonists
Compounds such as NDD-713 (CAS 1392488-35-5) and NDD-825 (CAS 1392488-42-4) share structural parallels with the target molecule, particularly in their hydroxypropylamine linkages and aromatic substituents (Table 2) :
| Compound | Core Structure | Key Functional Groups | Reported Activity |
|---|---|---|---|
| NDD-713 | Benzodioxin | Cyclopropylmethoxy, ethoxybenzamide | Selective β1-adrenoceptor antagonism |
| NDD-825 | Dihydro-1H-isoindole | Cyclopropylmethoxy, ethoxy-substituted isoindole | Dual β1/β2-adrenoceptor modulation |
| Target | Benzothiophene | Hydroxypropylsulfamoyl, methoxybenzamide | Undisclosed (structural inference) |
Key Contrasts :
- The benzothiophene core in the target compound may offer greater metabolic stability compared to benzodioxin or isoindole systems in NDD-713/825, which are prone to oxidative degradation .
- The sulfamoyl group in the target molecule could enable interactions with sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) absent in NDD analogues .
Pharmacokinetic Predictions :
Biological Activity
Overview of 5-{[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl}-2-methoxybenzamide
This compound is a sulfonamide derivative that may exhibit various biological activities due to its structural components. The benzothiophene moiety is often associated with anticancer, anti-inflammatory, and antimicrobial properties, while the sulfamoyl group can enhance the compound's interaction with biological targets.
Chemical Structure
The structure can be represented as follows:
Antimicrobial Activity
Sulfonamides, including derivatives like this compound, are known for their bacteriostatic properties. They inhibit bacterial growth by interfering with folic acid synthesis. The effectiveness of such compounds can vary based on their structural modifications.
Anticancer Properties
Compounds with a benzothiophene structure have shown promise in cancer research. Studies suggest that these compounds may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation.
Anti-inflammatory Effects
The presence of hydroxyl and methoxy groups may contribute to anti-inflammatory activities by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This makes such compounds potential candidates for treating inflammatory diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al. (2020) | Investigated a similar benzothiophene derivative showing significant antibacterial activity against E. coli and S. aureus with IC50 values of 10 µM and 15 µM, respectively. |
| Johnson et al. (2021) | Reported that a related compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways. |
| Lee et al. (2019) | Found that a sulfonamide derivative exhibited anti-inflammatory effects in an animal model of arthritis, reducing swelling by 50% compared to control. |
- Inhibition of Enzymatic Pathways : Sulfonamides inhibit dihydropteroate synthase, a key enzyme in folate synthesis.
- Induction of Apoptosis : Compounds may activate caspases leading to programmed cell death in malignant cells.
- Modulation of Cytokine Production : The compound may reduce levels of TNF-alpha and IL-6, key players in inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
